molecular formula C9H14ClN3O2 B13496301 Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13496301
M. Wt: 231.68 g/mol
InChI Key: YBUDTZPPVVJGEV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound characterized by a pyrazole ring substituted with chlorine and methyl groups, coupled with an amino butanoate ester backbone. The pyrazole moiety is known for its bioactivity, often contributing to binding interactions in enzyme inhibition or receptor modulation. The chlorine substituent may enhance lipophilicity and metabolic stability, while the methyl group could influence steric and electronic properties .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3

InChI Key

YBUDTZPPVVJGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analog, Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS: 1339214-55-9), shares a pyrazole-ester backbone but differs in substituents and chain length. Below is a comparative analysis based on available

Parameter Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate
Pyrazole Substitution 4-Chloro, 3-methyl 4-Methyl
Amino Acid Chain Butanoate (C4 chain) Pentanoate (C5 chain)
Additional Substituents None 2-Methyl group on the amino acid backbone
Molecular Formula Not explicitly reported C₁₁H₁₉N₃O₂
Molecular Weight Not explicitly reported 225.29 g/mol
Purity Not explicitly reported 98%

Implications of Structural Variations

Pyrazole Substitution: The 4-chloro-3-methyl substitution in the target compound likely enhances electronegativity and steric hindrance compared to the 4-methyl analog. Chlorine may improve binding affinity in biological targets (e.g., kinase inhibitors) but could also increase toxicity risks .

Chain Length and Substituents: The butanoate (C4) chain in the target compound vs. the pentanoate (C5) chain in the analog may influence solubility and pharmacokinetics. The 2-methyl group on the amino acid backbone in the analog introduces additional steric effects, which might hinder metabolic degradation or alter substrate specificity in enzymatic interactions.

Research Findings and Functional Insights

Limited Data Availability

The analog (CAS: 1339214-55-9) is listed as a commercial product with 98% purity, suggesting its use as a pharmaceutical intermediate, but specific applications remain undocumented .

Biological Activity

Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article delves into the compound's biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃ClN₄O
Molecular Weight: 216.67 g/mol
CAS Number: 1342582-01-7

The compound features a pyrazole ring, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrazole ring followed by the introduction of the butanoate side chain. The synthetic pathway can be optimized for yield and purity, which are critical for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines.

Cell Line IC₅₀ (µM)
HCT1160.16
MDA-MB-2310.28
A5490.48
MCF73.24

These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with tumor growth. For example, certain pyrazole derivatives have been shown to inhibit PI3K pathways, which are crucial in cancer cell survival and proliferation .

Case Studies

Case Study 1: In Vitro Testing

In vitro studies demonstrated that this compound significantly reduced viability in human cancer cell lines compared to controls. The compound's effectiveness was assessed through MTT assays, revealing a dose-dependent response.

Case Study 2: In Vivo Studies

Preliminary in vivo studies using animal models indicated that compounds similar to this compound could enhance survival rates when combined with standard chemotherapy agents. These findings suggest a synergistic effect that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a pyrazole derivative (e.g., 4-chloro-3-methyl-1H-pyrazole) and a halogenated amino ester precursor (e.g., methyl 2-amino-4-bromobutanoate). A base such as sodium hydroxide or potassium carbonate is used to deprotonate the pyrazole, enhancing its nucleophilicity. Reaction optimization includes:

  • Temperature : Reflux conditions (~80–100°C) to accelerate substitution.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product .

Q. What analytical techniques are recommended for characterizing this compound, and how are discrepancies in physical data resolved?

Key characterization methods:

  • NMR spectroscopy : Confirms substitution patterns (e.g., pyrazole C-H coupling in 1H^1H NMR).
  • HPLC-MS : Verifies purity and molecular ion peaks.
  • Elemental analysis : Validates empirical formula.
    Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Cross-referencing with synthetic protocols (e.g., recrystallization solvents) and repeating analyses under controlled conditions (e.g., drying under vacuum) mitigates such issues .

Q. What are common impurities encountered during synthesis, and how are they identified?

Impurities include:

  • Unreacted starting materials : Detected via TLC or HPLC retention times.
  • By-products : Ester hydrolysis products (e.g., carboxylic acids) or regioisomeric pyrazole adducts.
    LC-MS and 1H^1H-1H^1H COSY NMR help distinguish structural analogs. For example, regioisomers exhibit distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications.
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites).
    For instance, substituting the chloro group with electron-withdrawing groups may enhance binding affinity to microbial enzymes .

Q. What experimental strategies address contradictory bioactivity data across studies?

Contradictions in antimicrobial or anticancer assays may stem from:

  • Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times.
  • Solubility differences : Pre-solubilize compounds in DMSO with ≤0.1% v/v to avoid cytotoxicity artifacts.
    Dose-response curves (IC50_{50}/EC50_{50}) and time-kill assays provide robust comparisons .

Q. How can environmental fate studies be integrated into early-stage research?

Adopt protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

  • Biodegradation assays : Use OECD 301 guidelines to assess persistence.
  • Ecotoxicity screening : Daphnia magna or Vibrio fischeri models evaluate acute toxicity.
    Data inform hazard classifications and guide structural modifications to reduce ecological risks .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Metabolomics : LC-QTOF-MS tracks metabolic perturbations in treated cells.
  • RNA sequencing : Identifies differentially expressed genes linked to apoptosis or oxidative stress pathways.
    For example, upregulated pro-apoptotic genes (e.g., BAX, CASP3) suggest mitochondrial-mediated cytotoxicity .

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